1-(1,3-benzodioxol-5-ylmethyl)azepane
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Overview
Description
1-(1,3-Benzodioxol-5-ylmethyl)azepane is a heterocyclic compound that features a seven-membered azepane ring fused with a 1,3-benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)azepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-benzodioxole with azepane derivatives in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon or copper iodide .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Benzodioxol-5-ylmethyl)azepane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azepane ring, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
1-(1,3-Benzodioxol-5-ylmethyl)azepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)azepane involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
1-(1,3-Benzodioxol-5-ylmethyl)piperazine: Shares the benzodioxole moiety but has a six-membered piperazine ring instead of the seven-membered azepane ring.
1-(1,3-Benzodioxol-5-ylmethyl)-4-piperidinylazepane: Contains both piperidine and azepane rings, offering a different structural framework.
Uniqueness: 1-(1,3-Benzodioxol-5-ylmethyl)azepane is unique due to its seven-membered azepane ring, which imparts distinct chemical and biological properties compared to its six-membered counterparts. This structural difference can influence its reactivity and interaction with biological targets .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)azepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-4-8-15(7-3-1)10-12-5-6-13-14(9-12)17-11-16-13/h5-6,9H,1-4,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKFCYVTBHCIQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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